molecular formula C7H9NO4 B8710360 Methyl 5-(methoxymethyl)isoxazole-4-carboxylate

Methyl 5-(methoxymethyl)isoxazole-4-carboxylate

Cat. No. B8710360
M. Wt: 171.15 g/mol
InChI Key: XZJBLUVKJLTTRN-UHFFFAOYSA-N
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Patent
US08134007B2

Procedure details

To a solution of methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate (Preparation 43, 5.2 g, 26 mmol) in methanol (55 ml) was added hydroxylamine hydrochloride (1.8 g, 25.8 mmol) and the reaction stirred at reflux for 7 hours. The reaction was concentrated in vacuo. The solid residue was purified by trituration with ethyl acetate to afford the title compound as a solid (3.6 g, 18% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[C:5]([C:10](=[O:14])[CH2:11][O:12][CH3:13])[C:6]([O:8][CH3:9])=[O:7])C.Cl.NO>CO>[CH3:13][O:12][CH2:11][C:10]1[O:14][N:2]=[CH:4][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CN(C)C=C(C(=O)OC)C(COC)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
55 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by trituration with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=NO1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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